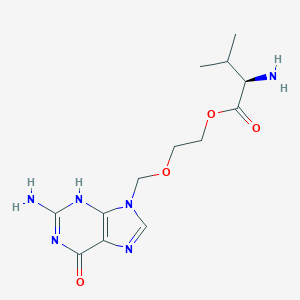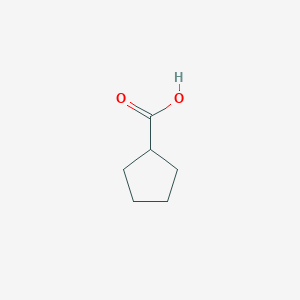
苏丹红 I
描述
它是一种强烈的橙红色固体,用于给蜡、油、汽油、溶剂和抛光剂着色 。历史上,苏丹红 I 也曾用作食品着色剂,特别是在咖喱粉和辣椒粉中。 由于国际癌症研究机构将其归类为 3 类致癌物,因此许多国家已经禁止其在食品中的使用 .
科学研究应用
苏丹红 I 有几种科学研究应用,包括:
化学: 用作各种化学反应中的试剂以及分析方法的标准。
生物学: 用于生物样本的染色技术。
医学: 研究其对生物系统的潜在影响,尽管其致癌特性限制了其应用。
工业: 用于生产彩色烟雾、塑料和纺织品.
准备方法
合成路线和反应条件: 苏丹红 I 的合成涉及两个主要步骤。第一步是从苯胺制备重氮盐溶液,特别是苯重氮氯。这是通过在盐酸存在下使苯胺与亚硝酸钠反应来实现的。 第二步涉及将重氮盐与 2-萘酚偶联,生成偶氮染料 .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化以确保高产率和纯度。 该过程涉及对温度、pH 值和反应时间的仔细控制以实现所需的产物质量 .
化学反应分析
反应类型: 苏丹红 I 经历各种化学反应,包括:
氧化: this compound 可以被氧化,形成不同的产物,具体取决于使用的氧化剂。
还原: this compound 的还原通常会导致偶氮键的断裂,形成苯胺和 2-萘酚。
取代: this compound 可以进行亲电取代反应,特别是在芳香环上。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括在酸性条件下使用的连二亚硫酸钠和锌粉。
取代: 亲电取代反应通常需要催化剂,例如氯化铝或氯化铁。
主要形成的产物:
氧化: 产物根据氧化剂的不同而不同,但可以包括醌类和其他氧化衍生物。
还原: 主要产物是苯胺和 2-萘酚。
取代: 产物取决于反应过程中引入的取代基。
作用机制
苏丹红 I 的作用机制涉及其与生物分子的相互作用。它可以进行代谢活化,形成可与 DNA 和蛋白质结合的活性中间体,导致致突变和致癌作用。 主要分子靶标包括参与代谢途径的酶和 DNA .
相似化合物的比较
苏丹红 I 属于一组偶氮染料,包括苏丹红 II、苏丹红 III 和苏丹红 IV。 这些化合物具有相似的结构,但它们的具体取代基和性质有所不同 。例如:
苏丹红 II: 具有相似的结构,但在芳香环上的取代基不同。
苏丹红 III: 用于类似的应用,但熔点较低。
苏丹红 IV: 用于类似的工业应用,但具有不同的光学性质。
This compound 的独特性: 由于其特定的结构,this compound 是独特的,它赋予了独特的颜色特性和反应性。 其作为食品着色剂的历史用途以及其被归类为致癌物也使其与其他类似化合物有所区别 .
属性
IUPAC Name |
1-phenyldiazenylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQIXHXHHPWVIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Record name | C.I. SOLVENT YELLOW 14 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16119 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021135, DTXSID50873448, DTXSID90873447 | |
| Record name | C.I. Solvent Yellow 14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(Z)-Phenyldiazenyl]naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(1E)-2-Phenyldiazenyl]-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. solvent yellow 14 appears as dark reddish-yellow leaflets or orange powder. Slight odor. (NTP, 1992), Brick-red solid; [HSDB] | |
| Record name | C.I. SOLVENT YELLOW 14 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16119 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sudan I | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4113 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
greater than 212 °F at 760 mmHg (sublimes) (NTP, 1992) | |
| Record name | C.I. SOLVENT YELLOW 14 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16119 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN ETHANOL, ACETONE, ETHER & BENZENE; INSOL IN WATER, SOL IN PETROLEUM ETHER, CARBON DISULFIDE, CONCN HYDROCHLORIC ACID | |
| Record name | C.I. SOLVENT YELLOW 14 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16119 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. SOLVENT YELLOW 14 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4132 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.18 (NTP, 1992) - Less dense than water; will float | |
| Record name | C.I. SOLVENT YELLOW 14 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16119 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.00000007 [mmHg] | |
| Record name | Sudan I | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4113 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Sudan I activated by pre-incubation with microsomal enzymes of rat livers covalently binds to DNA from calf thymus. Benzenediazonium ion formed from Sudan I by activation with microsomal enzymes is the principal active metabolite, which binds to DNA. Enzymatic hydrolysis of modified 14(C)-labelled DNA, followed by separation of deoxynucleosides on a Sephadex G-10 column revealed that deoxyguanosine is the principal target for the binding of activated Sudan I. | |
| Record name | C.I. SOLVENT YELLOW 14 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4132 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
BRICK-RED CRYSTALS (LEAFLETS FROM ETHANOL) | |
CAS No. |
842-07-9, 71351-99-0, 40339-35-3 | |
| Record name | C.I. SOLVENT YELLOW 14 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16119 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-(Phenylazo)-2-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Solvent Yellow 14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sudan I | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sudan I | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenol, 1-(2-phenyldiazenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Yellow 14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(Z)-Phenyldiazenyl]naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(1E)-2-Phenyldiazenyl]-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylazo-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT YELLOW 14 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48I7IBB68J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. SOLVENT YELLOW 14 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4132 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
268 to 271 °F (NTP, 1992), 134 °C | |
| Record name | C.I. SOLVENT YELLOW 14 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16119 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. SOLVENT YELLOW 14 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4132 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sudan I interact with biological systems at the molecular level?
A1: [] Sudan I exerts its carcinogenic effects primarily through metabolic activation. Enzymes like cytochrome P450 (CYP1A1, in particular) and peroxidases oxidize Sudan I. [, ] This oxidation process generates reactive intermediates, including the benzenediazonium cation and Sudan I radicals. [, , ] These reactive species can then form covalent bonds with DNA, primarily at the 8-position of guanine, creating adducts like 8-(phenylazo)guanine. [] These DNA adducts disrupt normal cellular processes and contribute to the development of cancer. [, ]
Q2: Does Sudan I affect gene expression?
A2: Yes. Research shows that Sudan I can act as an inducer of CYP1A1, the enzyme primarily responsible for its own metabolic activation. [, , ] This induction leads to increased levels of CYP1A1, amplifying the formation of reactive metabolites and potentially increasing the risk of cancer. [, ] Additionally, Sudan I exposure also induces the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in detoxification pathways. []
Q3: What is the molecular formula and weight of Sudan I?
A3: Sudan I, also known as 1-phenylazo-2-hydroxynaphthalene, has the molecular formula C16H12N2O and a molecular weight of 248.28 g/mol. []
Q4: What spectroscopic techniques are useful for characterizing Sudan I?
A4: Various spectroscopic methods can identify and characterize Sudan I. Ultraviolet-visible (UV-Vis) spectroscopy reveals characteristic absorption peaks, which can shift depending on the solvent polarity. [, ] Infrared (IR) spectroscopy helps identify functional groups within the molecule. [] Mass spectrometry (MS) coupled with techniques like HPLC allows for the separation, identification, and quantification of Sudan I and its metabolites. [, , , , ] Raman spectroscopy, particularly when enhanced (SERS), offers a sensitive and non-destructive way to detect even trace amounts of Sudan I. [, ]
Q5: How does the solubility of Sudan I influence its detection in food products?
A5: Sudan I exhibits poor solubility in water but readily dissolves in organic solvents. [] This solubility characteristic necessitates specific extraction procedures when analyzing food samples. [, , , ]
Q6: Is Sudan I stable during food processing?
A6: Research on paprika indicates that Sudan I persists through various processing steps. Deseeding and crushing paprika retained around 70% of the Sudan I, and subsequent processes like granulation and extraction didn't significantly alter the transfer rate. [] This persistence underscores the importance of controlling Sudan I contamination throughout the food supply chain.
Q7: Does Sudan I have any catalytic applications?
A7: Based on the provided research, Sudan I has no reported catalytic properties or applications. Its primary use has been as a dye, but due to its carcinogenic properties, its use in applications like food coloring is banned in many countries. []
Q8: How have computational methods contributed to understanding Sudan I interactions?
A8: Molecular modeling techniques, like those employed in AutoDock, have been used to study the interactions of Sudan I with antibodies. [] These simulations help visualize the binding mechanism, calculate binding energies, and explore the specificity of antibody recognition. [] Such insights contribute to developing sensitive and selective detection methods for Sudan I.
Q9: How does the structure of Sudan I relate to its toxicity?
A9: The azo (–N=N–) group in Sudan I's structure plays a crucial role in its metabolic activation and subsequent toxicity. [, , ] Enzymes like CYP1A1 can metabolize the azo group, leading to the formation of the reactive benzenediazonium ion, which can cause DNA damage. [, ]
Q10: Do structural modifications of Sudan I affect its biological activity?
A10: Yes, even slight alterations in the structure of Sudan I can significantly impact its properties. Research on related dyes like Sudan III and Sudan IV revealed a relationship between molecular size and CYP1A1 induction potential. [] Additionally, the presence of impurities, such as a specific isomer of Sudan III found in commercial Sudan III, can dramatically alter its allergenic properties. [, ]
Q11: Are there specific formulation strategies to improve the stability or bioavailability of Sudan I?
A11: The provided research focuses on detecting and analyzing Sudan I, not on enhancing its stability or bioavailability. [, , , , ] Given its classification as a carcinogen and its banned use in food and cosmetics in many countries, research on enhancing its stability or bioavailability is limited. []
Q12: What are the regulatory implications of Sudan I contamination in food?
A12: Sudan I is classified as a Category 3 carcinogen by the IARC and is banned as a food colorant in many regions, including the European Union. [, ] Strict regulations and monitoring programs are in place to prevent its presence in the food supply. []
Q13: What are the health concerns associated with Sudan I exposure?
A13: Sudan I has been identified as a potential carcinogen, primarily affecting the liver and urinary bladder in rodents. [, , , ] Studies show that it can cause DNA damage, which is a crucial step in the development of cancer. [, , ] Although human carcinogenicity data are limited, its effects in animal models raise significant concerns regarding human health. [, ]
Q14: What analytical techniques are commonly used to detect Sudan I in food products?
A14: Several methods are employed for detecting Sudan I, each with its own advantages and limitations. High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS) offers sensitive and reliable quantification of Sudan I in various food matrices. [, , , , , ] Thin Layer Chromatography (TLC) provides a simpler and faster alternative for qualitative screening. [] Immunochemical techniques, like enzyme-linked immunosorbent assay (ELISA) and dot immunogold filtration assay, utilize specific antibodies for sensitive and rapid detection. [, ] Surface-Enhanced Raman Spectroscopy (SERS) leverages the unique vibrational fingerprint of molecules for highly sensitive and selective detection, even at trace levels. [, ]
Q15: How are immunoassays used to detect Sudan I?
A15: Immunoassays exploit the specificity of antibodies to capture and detect Sudan I. ELISA methods, including direct and indirect competitive formats, have been developed and validated for Sudan I analysis in food samples. [, ] These assays offer high sensitivity, specificity, and relatively short analysis times, making them suitable for routine screening and monitoring. [, ]
Q16: How can complex food matrices be prepared for Sudan I analysis?
A16: Sudan I's lipophilic nature necessitates effective extraction from food samples. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) using solvents like acetonitrile, ethyl acetate, or specific cartridges. [, , , , ] These methods aim to isolate Sudan I from interfering matrix components, improving the accuracy and reliability of subsequent analyses.
Q17: How sensitive are the current analytical methods for Sudan I detection?
A17: Analytical techniques for detecting Sudan I have progressed significantly, achieving very low detection limits. For example, HPLC-MS/MS methods have demonstrated detection limits in the parts-per-billion range (µg/kg or ng/g). [, , ] SERS, with its signal enhancement capabilities, can reach even lower detection limits, enabling the detection of trace amounts of Sudan I. [, ]
Q18: What is known about the environmental fate and impact of Sudan I?
A18: While the research provided primarily focuses on analytical methods and toxicological aspects of Sudan I, understanding its environmental fate and impact is crucial. As an azo dye, Sudan I could potentially pose risks to aquatic ecosystems and potentially accumulate in the food chain. [] Further research is needed to assess its persistence, degradation pathways, and potential for bioaccumulation in the environment.
Q19: What research tools and resources are essential for studying Sudan I?
A19: Effective research on Sudan I requires access to various tools and resources:
Q20: What are the cross-disciplinary aspects of Sudan I research?
A21: Sudan I research spans multiple disciplines, highlighting the interconnected nature of scientific inquiry. Analytical chemists play a crucial role in developing and validating sensitive and reliable methods for detecting and quantifying Sudan I in various matrices. [, , , ] Toxicologists investigate the mechanisms of Sudan I toxicity, utilizing cell culture models, animal studies, and molecular biology techniques to understand its impact on living organisms. [, , , ] Food scientists and regulatory agencies focus on monitoring and controlling Sudan I contamination in the food supply to protect public health. [, ] This collaborative approach is essential to addressing the challenges posed by food contaminants like Sudan I.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


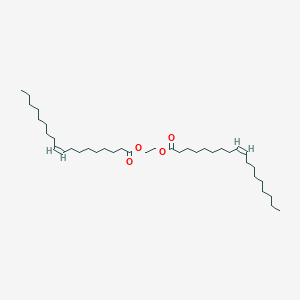
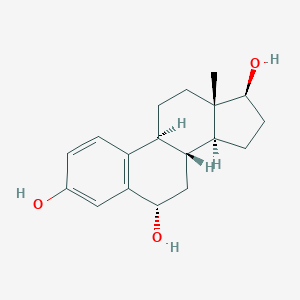
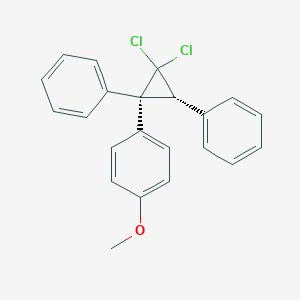
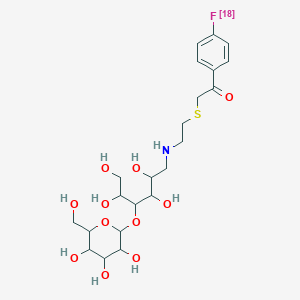
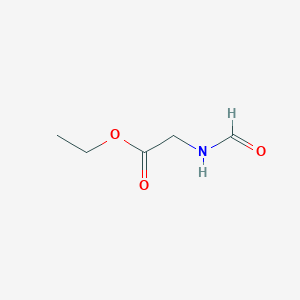
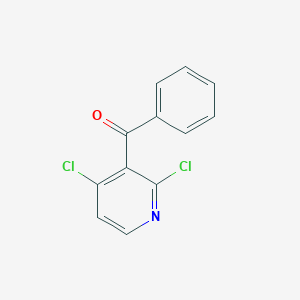

![2-hydroxy-5-methoxy-3-[(2,5,5-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[j]naphthalen-1a-yl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B140475.png)
